molecular formula C22H37ClN2O3 B14634190 Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride CAS No. 55948-94-2

Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride

Cat. No.: B14634190
CAS No.: 55948-94-2
M. Wt: 413.0 g/mol
InChI Key: ISWCYCPNZWDQNW-UHFFFAOYSA-N
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Description

Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines a carbamic acid derivative with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride typically involves the reaction of 4-(octyloxy)phenyl isocyanate with 2-(1-piperidinyl)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis also emphasizes safety and environmental considerations, employing green chemistry principles wherever possible.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine, piperidinone, and substituted piperidines share structural similarities.

    Carbamic Acid Derivatives: Other carbamic acid esters and amides exhibit similar chemical properties.

Uniqueness

What sets carbamic acid, (4-(octyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester, monohydrochloride apart is its unique combination of a carbamic acid derivative with a piperidine moiety. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

55948-94-2

Molecular Formula

C22H37ClN2O3

Molecular Weight

413.0 g/mol

IUPAC Name

2-piperidin-1-ylethyl N-(4-octoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C22H36N2O3.ClH/c1-2-3-4-5-6-10-18-26-21-13-11-20(12-14-21)23-22(25)27-19-17-24-15-8-7-9-16-24;/h11-14H,2-10,15-19H2,1H3,(H,23,25);1H

InChI Key

ISWCYCPNZWDQNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)NC(=O)OCCN2CCCCC2.Cl

Origin of Product

United States

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